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Compound of Interest

Ethyl 2-amino-4-methyl-5-
Compound Name:
phenylthiophene-3-carboxylate

cat. No.: B1298080

An In-depth Technical Guide to Ethyl 2-amino-4-
methyl-5-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a
substituted aminothiophene with significant potential in medicinal chemistry. This document
consolidates available data on its synthesis, characterization, and putative mechanisms of
action, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a polysubstituted thiophene
derivative. Its core structure, the 2-aminothiophene ring, is a well-known pharmacophore found
in various biologically active compounds.

Structural Information
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Identifier Value

ethyl 2-amino-4-methyl-5-phenylthiophene-3-

IUPAC Name
carboxylate[1]
CAS Number 4815-38-7[1]
Molecular Formula C14H1sNO2SJ[1]
Molecular Weight 261.34 g/mol [1]
CCOC(=0)C1=C(SC(=C1C)C2=CC=CC=C2)N[
SMILES

1]

INChl=1S/C14H15N02S/c1-3-17-14(16)11-
InChl 9(2)12(18-13(11)15)10-7-5-4-6-8-10/h4-
8H,3,15H2,1-2H3[1]

Physical Properties

A comprehensive summary of the known physical properties is presented below. It is important
to note that some data, such as boiling point and density, are not consistently reported in the
literature and may be predicted values.

Property Value Source

) Crystals or powder or ) o
Physical Form Thermo Fisher Scientific

crystalline powder

Color Yellow Thermo Fisher Scientific
Melting Point 92-97 °C Sigma-Aldrich
Boiling Point Data not available

Density Data not available

Soluble in DMSO and ethanol. Inferred from general

Solubility Solubility in water is expected properties of similar organic
to be low. compounds.
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Spectral Data

Spectroscopic data is crucial for the identification and characterization of Ethyl 2-amino-4-
methyl-5-phenylthiophene-3-carboxylate.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the hydrogen atoms in the molecule. Based
on the structure and data from analogous compounds, the expected chemical shifts (8) in ppm

are:
Protons Chemical Shift Multiplicity Integration
(ppm)
Ethyl (-CH3) ~1.3 Triplet 3H
Methyl (-CHs) ~2.3 Singlet 3H
Ethyl (-CH2) ~4.2 Quartet 2H
Amino (-NHz) ~6.1 (broad) Singlet 2H
Phenyl (Ar-H) ~7.2-7.5 Multiplet 5H

Note: The chemical shift of the -NHz protons can be variable and may exchange with D20.

13C NMR Spectroscopy

The 3C NMR spectrum reveals the carbon framework of the molecule. Expected chemical
shifts (&) in ppm are:
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Carbon Chemical Shift (ppm)
Ethyl (-CHs) ~14
Methyl (-CHs) ~18
Ethyl (-CHz2) ~60
Thiophene C3 ~105
Thiophene C4 ~118
Phenyl (Ar-C) ~126-129
Thiophene C5 ~132
Phenyl (Ar-C, quaternary) ~138
Thiophene C2 ~162
Carbonyl (C=0) ~166
FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.
Key vibrational frequencies (v) in cm~t include:

Functional Group Wavenumber (cm~2) Intensity
N-H stretch (amino group) 3400-3300 Medium
C-H stretch (aromatic) 3100-3000 Medium
C-H stretch (aliphatic) 3000-2850 Medium
C=0 stretch (ester) ~1680 Strong
C=C stretch )
(aromatic/thiophene) 1600-1450 Medium
C-N stretch 1350-1250 Medium
C-O stretch 1250-1050 Strong
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Experimental Protocols
Synthesis via Gewald Reaction

The most common and efficient method for the synthesis of Ethyl 2-amino-4-methyl-5-
phenylthiophene-3-carboxylate is the Gewald three-component reaction.[2][3]

Reaction Scheme:

Phenylacetone

Ethyl Cyanoacetate
Gewald Reaction

| Ethanol, Heat £q Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Sulfur (Ss)

(Base (e.g., Morpholine or Diethylamine))» ————————

Click to download full resolution via product page
Figure 1: General workflow for the Gewald synthesis of the title compound.
Detailed Protocol:

e Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, combine phenylacetone (1 equivalent), ethyl cyanoacetate (1 equivalent), and
elemental sulfur (1.1 equivalents) in absolute ethanol.

o Catalyst Addition: To the stirred mixture, add a catalytic amount of a suitable base, such as
morpholine or diethylamine (approximately 0.2 equivalents).
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» Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C in ethanol) and
maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. The product
often precipitates out of the solution.

« |solation and Purification: Collect the solid product by filtration and wash with cold ethanol to
remove any unreacted starting materials and soluble impurities. Further purification can be
achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water
mixture.

o Characterization: Confirm the identity and purity of the final product using techniques such
as melting point determination, NMR spectroscopy, and IR spectroscopy.

Biological Activity and Potential Sighaling Pathways

Substituted 2-aminothiophenes are a class of compounds that have garnered significant
interest due to their diverse biological activities, including antimicrobial and anticancer
properties. While specific studies on Ethyl 2-amino-4-methyl-5-phenylthiophene-3-
carboxylate are limited, the mechanisms of action can be inferred from studies on structurally
similar compounds.

Anticancer Activity

The anticancer potential of aminothiophene derivatives is believed to stem from their ability to
interfere with key cellular processes essential for cancer cell proliferation and survival.

Proposed Mechanisms of Anticancer Action:
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Figure 2: Putative anticancer signaling pathways affected by the title compound.

e Inhibition of Tubulin Polymerization: Many thiophene derivatives have been shown to inhibit
the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of
microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent

apoptosis.

» Kinase Inhibition: The compound may act as an inhibitor of various protein kinases involved
in cancer cell signaling. A key target for similar heterocyclic compounds is the Epidermal
Growth Factor Receptor (EGFR) tyrosine kinase. Inhibition of EGFR blocks downstream
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signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which
are crucial for cell proliferation, survival, and angiogenesis.

o Topoisomerase Inhibition: Some thiophene analogs have been found to inhibit
topoisomerases, enzymes that are essential for managing DNA topology during replication
and transcription. Inhibition of these enzymes leads to DNA damage and the induction of
apoptosis.

Antimicrobial Activity

The structural features of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate suggest
potential as an antimicrobial agent.

Proposed Mechanism of Antimicrobial Action:

Ethyl 2-amino-4-methyl- Interaction ’ Leads to Cell Membrane Results in .
(5-phenylthiophene—3-carboxylate ] >QEzcealcel > Permeabilization Cell Lysis and Death

Click to download full resolution via product page
Figure 3: Proposed workflow for the antimicrobial action of the title compound.

 Disruption of Cell Membrane Integrity: A plausible mechanism of antimicrobial action for this
class of compounds is the disruption of the bacterial cell membrane. The lipophilic nature of
the thiophene and phenyl rings may facilitate insertion into the lipid bilayer, leading to
increased membrane permeability, leakage of essential intracellular components, and
ultimately, cell death.

Conclusion

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a versatile heterocyclic
compound with a promising profile for applications in drug discovery. Its straightforward
synthesis via the Gewald reaction and the potential for diverse biological activities, particularly
in the realms of oncology and infectious diseases, make it an attractive scaffold for further
investigation and derivatization. This technical guide provides a foundational understanding of
its properties and potential mechanisms of action, intended to facilitate future research and
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development efforts. Further studies are warranted to fully elucidate its pharmacological profile
and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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